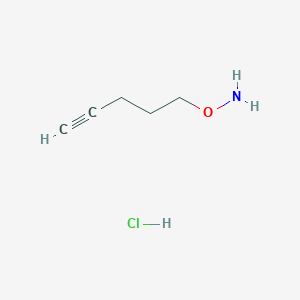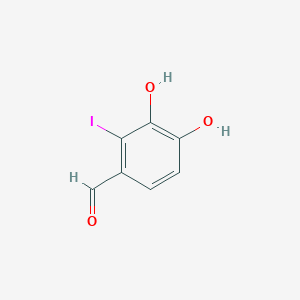
3,4-Dihydroxy-2-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-2-iodobenzaldehyde: is an organic compound with the molecular formula C7H5IO3. It is characterized by the presence of two hydroxyl groups and an iodine atom attached to a benzaldehyde core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxy-2-iodobenzaldehyde can be synthesized through the iodination of 3,4-dihydroxybenzaldehyde. One common method involves the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydroxy-2-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions
Major Products:
Oxidation: Quinones.
Reduction: 3,4-Dihydroxy-2-iodobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives
Aplicaciones Científicas De Investigación
Chemistry: 3,4-Dihydroxy-2-iodobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It can be used to create derivatives with potential therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of 3,4-dihydroxy-2-iodobenzaldehyde largely depends on its chemical reactivity. The hydroxyl groups and the iodine atom play crucial roles in its interactions with other molecules. For instance, the iodine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s behavior in biological systems .
Comparación Con Compuestos Similares
- 3-Iodobenzaldehyde
- 4-Iodobenzaldehyde
- 2-Hydroxy-3-iodobenzaldehyde
- 3,5-Dibromobenzaldehyde
Comparison: 3,4-Dihydroxy-2-iodobenzaldehyde is unique due to the presence of both hydroxyl groups and an iodine atom on the benzaldehyde ring. This combination of functional groups provides distinct reactivity patterns compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H5IO3 |
|---|---|
Peso molecular |
264.02 g/mol |
Nombre IUPAC |
3,4-dihydroxy-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H5IO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H |
Clave InChI |
JUPUYDKFUWSWJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C=O)I)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B15122877.png)
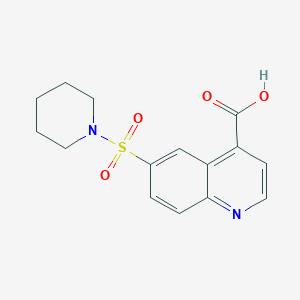
![4-[(E)-2-[(3E)-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]-2-phenylcyclopenten-1-yl]ethenyl]-2,6-diphenylthiopyrylium;perchlorate](/img/structure/B15122890.png)
![(4-Hydroxy-5H-pyrrolo[3,2-d]pyrimidin-2-yl)-carbamic acid methyl ester](/img/structure/B15122898.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B15122906.png)
![N,N,4-trimethyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15122917.png)


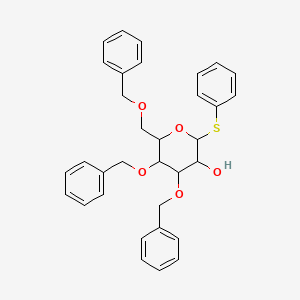
![Ethyl 2-[(4S,5R)-5-Methyl-2-oxo-4-oxazolidinyl]thiazole-4-carboxylate](/img/structure/B15122952.png)
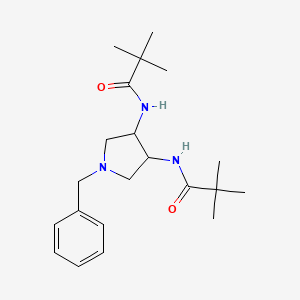
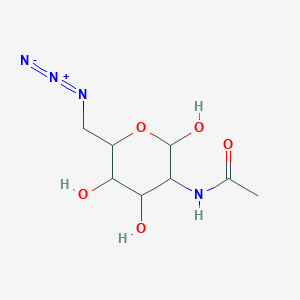
![7-benzyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15122961.png)
